molecular formula C25H27N5O2S B2668353 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 946329-29-9

1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2668353
CAS No.: 946329-29-9
M. Wt: 461.58
InChI Key: ULQGPAKNKJDWSZ-UHFFFAOYSA-N
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Description

The compound 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one features a complex heterocyclic scaffold comprising:

  • 1,2,4-Triazole core: Substituted at the 4-position with a 3-methoxyphenyl group and at the 5-position with a 1H-indol-3-yl moiety.
  • Thioether linkage: Connecting the triazole to a 1-(azepan-1-yl)ethanone group.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-32-19-10-8-9-18(15-19)30-24(21-16-26-22-12-5-4-11-20(21)22)27-28-25(30)33-17-23(31)29-13-6-2-3-7-14-29/h4-5,8-12,15-16,26H,2-3,6-7,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQGPAKNKJDWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCCCCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and triazole intermediates, followed by their coupling with azepane and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Properties

The presence of the indole and triazole moieties in the compound is particularly noteworthy for its antimicrobial activity. Compounds featuring similar structural elements have been documented to inhibit bacterial growth effectively. For instance:

Compound Structural Features Biological Activity
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneTriazole ring with methoxy substitutionAntimicrobial
Indole-based derivativesIndole structure with various substitutionsAntimicrobial and anticancer

Research indicates that the triazole ring can enhance the antimicrobial efficacy by disrupting cell wall synthesis in bacteria.

Antifungal Activity

Similar compounds have shown promising antifungal activity. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. This mechanism suggests that 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one may also possess antifungal properties worth exploring further.

Anticancer Potential

The compound's unique structure positions it as a candidate for anticancer drug development. The indole moiety is known for its role in various anticancer agents. Studies on related compounds have shown their ability to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. These methods typically involve multi-step reactions that incorporate azepane and triazole functionalities .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. The mechanisms of action are being investigated through molecular docking studies to predict interactions with specific biological targets .

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Azepan-1-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one (CAS 743451-85-6)

  • Key Differences :
    • The triazole 5-position is substituted with 3-methoxyphenyl instead of indol-3-yl.
    • A methyl group replaces the 4-(3-methoxyphenyl) substituent.
  • Implications :
    • Reduced steric hindrance due to the smaller methyl group may enhance binding to compact active sites.
    • Absence of indole may diminish CNS-targeted activity but improve metabolic stability .

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

  • Key Differences :
    • The azepane is replaced with a 3,4-dimethoxyphenyl group.
    • The triazole 4-position has an ethyl group, and the 5-position is substituted with pyridinyl.
  • Ethyl and dimethoxyphenyl groups may enhance π-π stacking interactions in enzyme binding pockets .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Differences: Lacks azepane; the ethanone is phenyl-substituted. Triazole substituents include difluorophenyl and phenylsulfonyl groups.
  • Fluorine atoms improve metabolic resistance and bioavailability .

Structural and Physicochemical Comparison (Data Table)

Compound Name Core Structure Substituents (Triazole 4/5) Molecular Weight (g/mol) Notable Features
Target Compound Azepane, Triazole 4-(3-methoxyphenyl), 5-(indol-3-yl) 503.55 (calculated) Indole for CNS activity; lipophilic
CAS 743451-85-6 Azepane, Triazole 4-methyl, 5-(3-methoxyphenyl) 442.54 (calculated) Reduced steric bulk
1-(3,4-Dimethoxyphenyl)-... () Dimethoxyphenyl, Triazole 4-ethyl, 5-(pyridinyl) 423.50 (calculated) Enhanced polarity
2-(4-(2,4-Difluorophenyl)-... () Phenyl, Triazole 4-(2,4-difluorophenyl), 5-(sulfonyl) 489.54 (calculated) Sulfonyl group; fluorine substitution

Research Findings and Implications

  • Synthetic Routes :
    • The target compound likely follows a synthesis analogous to and , involving α-halogenated ketones and triazole-thiol intermediates .
  • Toxicity Considerations :
    • Azepane-containing compounds (e.g., ) exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure), necessitating careful handling .
  • Structural Activity Relationships (SAR) :
    • Indole vs. Pyridinyl : Indole may confer CNS activity, while pyridinyl enhances solubility.
    • Methoxy vs. Sulfonyl : Methoxy groups improve lipophilicity, whereas sulfonyl groups increase polarity and binding specificity .

Biological Activity

1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound notable for its multi-ring structure, which includes an azepane ring, an indole moiety, and a triazole ring. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

  • Azepane Ring : A seven-membered cyclic amine that may influence the compound's pharmacokinetics.
  • Indole Moiety : Known for its role in numerous biological processes and interactions with various receptors.
  • Triazole Ring : Often associated with antifungal and anticancer properties.
  • Sulfanyl Group : This functional group may enhance the compound's reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that compounds structurally similar to this compound exhibit a range of biological activities:

Antimicrobial Properties

The presence of the triazole and indole moieties suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit anticancer properties. The unique combination of azepane and triazole functionalities may confer distinct mechanisms of action against cancer cells.

Interaction with Biological Targets

Interaction studies are essential to elucidate how this compound interacts with various proteins and enzymes involved in metabolic pathways. Preliminary data suggest that it may interact with:

  • Enzymes : Potential inhibition or activation of enzymes involved in key metabolic processes.
  • Receptors : Possible modulation of receptor activity, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneTriazole ring with methoxy substitutionAntimicrobial
1-Azepan-1-Yl - 2 - Phenyl - 2 - (thioxo)Azepane core with thioxo groupAnticancer
Indole-based derivativesIndole structure with various substitutionsAntimicrobial and anticancer

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antimicrobial effects against resistant strains of bacteria .
  • Anticancer Effects : Research highlighted in Cancer Letters indicated that indole derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
  • Mechanistic Studies : Investigations into receptor interactions have shown that indole and triazole-based compounds can modulate G protein-coupled receptor (GPCR) signaling pathways, potentially leading to therapeutic applications .

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